N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylphenyl)sulfonylbutanamide
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Overview
Description
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-tosylbutanamide is a complex organic compound characterized by its unique structure, which includes a dioxolo-benzo-thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-tosylbutanamide typically involves multiple steps, starting from commercially available reactants. One common synthetic route includes the following steps:
Formation of the dioxolo-benzo-thiazole core: This step involves the reaction of a suitable precursor with reagents such as aromatic aldehydes and amines under specific conditions, often using catalysts like triethylamine.
Attachment of the tosyl group: The tosyl group is introduced through a reaction with tosyl chloride in the presence of a base like pyridine.
Formation of the butanamide linkage: This step involves the reaction of the intermediate product with butanoyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-tosylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-tosylbutanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-tosylbutanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as apoptosis and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
- [1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-amine
- Benzo[1,2-b:6,5-b′]dithiophene(dithiazole)-4,5-dione derivatives
- 1-benzo[1,3]dioxol-5-yl compounds
Uniqueness
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-tosylbutanamide stands out due to its unique combination of a dioxolo-benzo-thiazole core with a tosylbutanamide group. This structure imparts specific chemical and biological properties that make it valuable for various applications, particularly in medicinal chemistry and material science .
Biological Activity
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylphenyl)sulfonylbutanamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety fused with a dioxole ring. The sulfonamide group and butanamide chain contribute to its pharmacological properties.
Molecular Formula : C15H17N3O5S
Molecular Weight : 383.4 g/mol
Biological Activity Overview
Research indicates that compounds related to benzothiazoles exhibit various biological activities, including:
- Antitumor Activity : Several derivatives of benzothiazoles have demonstrated potent antitumor effects against different cancer cell lines. For example, studies have shown that benzothiazole derivatives can inhibit the proliferation of breast, ovarian, and colon cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
- Mechanism of Action : The precise mechanism of action for this compound is still under investigation. However, it is believed to involve interference with DNA synthesis and repair pathways, potentially leading to increased sensitivity of cancer cells to chemotherapy .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to specific structural features:
- Benzothiazole Core : This core structure is essential for biological activity. Modifications on the benzothiazole ring can enhance potency and selectivity against cancer cell lines.
- Substituents : The presence of methyl and sulfonyl groups has been shown to influence the compound's lipophilicity and interaction with biological targets.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
- Antitumor Efficacy in Cell Lines :
- In Vivo Studies :
- Comparative Analysis :
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | IC50 (µM) | Cell Line Tested |
---|---|---|---|
Benzothiazole Derivative A | Antitumor | 0.05 | MCF-7 (breast) |
Benzothiazole Derivative B | Antitumor | 0.10 | A549 (lung) |
Benzothiazole Derivative C | Antitumor | 0.15 | HCT116 (colon) |
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S2/c1-12-4-6-13(7-5-12)28(23,24)8-2-3-18(22)21-19-20-14-9-15-16(26-11-25-15)10-17(14)27-19/h4-7,9-10H,2-3,8,11H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMYFVNDUBTFDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.